tert-Butyl 2-[(1H-imidazol-2-yl)formamido]acetate, with the chemical formula and a molecular weight of 225.2444 g/mol, is a compound that features a tert-butyl group, an imidazole ring, and a formamido group. This compound is categorized under organic compounds, specifically as an ester and an amide due to the presence of both functional groups. The compound is notable for its potential applications in medicinal chemistry and synthetic organic chemistry.
The compound can be synthesized from readily available precursors, primarily through condensation reactions involving imidazole derivatives and tert-butyl chloroacetate. It falls under the classification of imidazole derivatives and carboxylic acid esters, which are important in various biochemical applications. The specific CAS number for this compound is 2758004-66-7, facilitating its identification in chemical databases.
The synthesis of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate typically involves the following steps:
The reaction conditions often include temperature control and inert atmosphere to prevent degradation or side reactions.
The molecular structure of tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate can be represented using various structural formats:
O=C(OC(C)(C)C)CNC(=O)c1[nH]ccn1
The crystal structure reveals that molecules are connected via pairs of hydrogen bonds, forming centrosymmetric dimers, which can affect physical properties such as solubility and melting point.
tert-Butyl 2-[(1H-imidazol-2-yl)formamido]acetate can participate in several chemical reactions:
These reactions are crucial for developing more complex molecules in pharmaceutical applications.
The mechanism of action for tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate typically involves:
This mechanism is significant for understanding how this compound can interact with biological systems or other chemical entities.
Data from crystallographic studies indicate specific bond lengths and angles that contribute to its stability and reactivity profiles.
tert-butyl 2-[(1H-imidazol-2-yl)formamido]acetate has several applications in scientific research:
These applications highlight its versatility as a compound in both academic research and industrial settings.
CAS No.: 4430-97-1
CAS No.: 1910-41-4
CAS No.: 91698-30-5
CAS No.: 387825-07-2